

# Application Notes and Protocols for In Vitro Antifungal Activity of JBIR-15

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## Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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## Introduction

**JBIR-15** is a novel aspochracin derivative that has been isolated from the sponge-derived fungus *Aspergillus sclerotiorum*. Aspochracin and its analogues have garnered interest for their diverse biological activities, including insecticidal and antimicrobial properties. These application notes provide a detailed protocol for assessing the in vitro antifungal activity of **JBIR-15** using the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Additionally, a hypothesized mechanism of action and its corresponding signaling pathway are presented to guide further research into its antifungal properties.

## Data Presentation

Due to the novelty of **JBIR-15**, specific minimum inhibitory concentration (MIC) data from published literature is not yet available. The following table presents hypothetical MIC values for **JBIR-15** against common fungal pathogens for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental data.

Fungal Species	Strain	JBIR-15 MIC (µg/mL)	Fluconazole MIC (µg/mL)	Amphotericin B MIC (µg/mL)
Candida albicans	ATCC 90028	[Insert Experimental Value]	0.25 - 2.0	0.125 - 1.0
Aspergillus fumigatus	ATCC 204305	[Insert Experimental Value]	16 - >64	0.5 - 2.0
Cryptococcus neoformans	ATCC 208821	[Insert Experimental Value]	2.0 - 16	0.125 - 1.0
Candida glabrata	ATCC 90030	[Insert Experimental Value]	4.0 - 32	0.25 - 2.0

Caption: Table of hypothetical Minimum Inhibitory Concentration (MIC) values for **JBIR-15**.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Materials:

- **JBIR-15** compound
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate
- Morpholinepropanesulfonic acid (MOPS) buffer

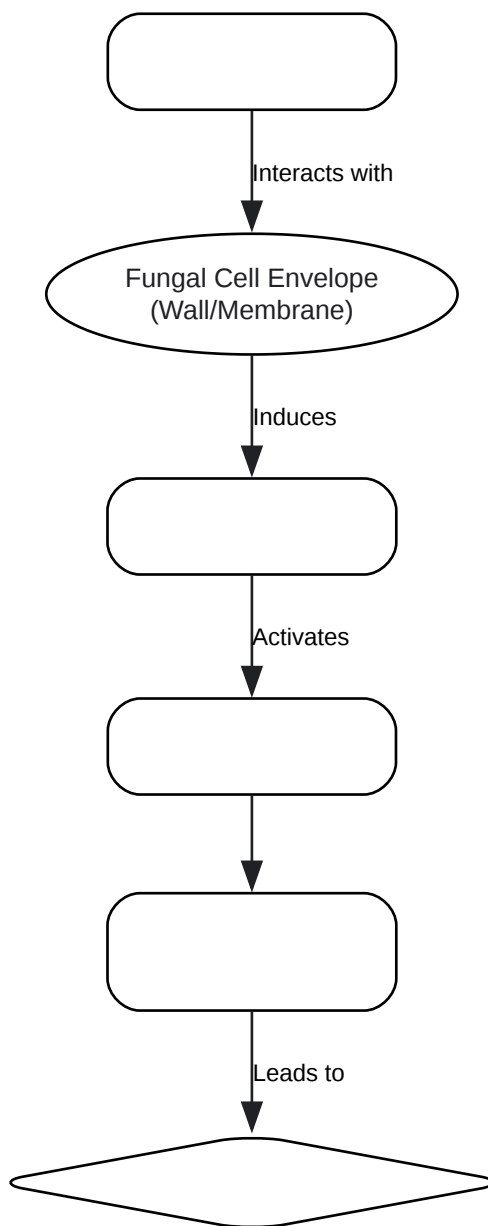
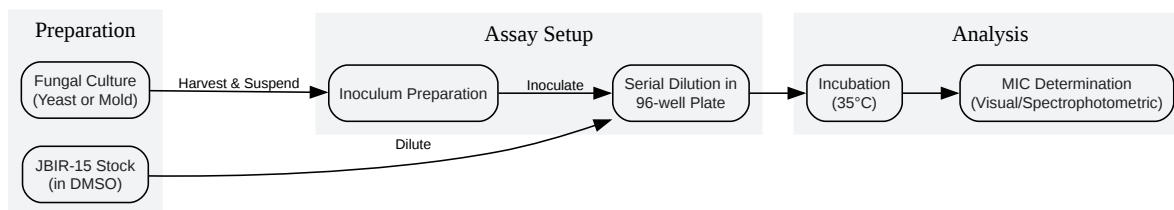
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
- Sterile saline (0.85%)
- Spectrophotometer or microplate reader
- Hemocytometer or other cell counting device
- Incubator

Protocol:

- Preparation of Antifungal Stock Solution:
  - Dissolve **JBIR-15** in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
  - Prepare stock solutions of control antifungals in their recommended solvents.
- Preparation of Fungal Inoculum:
  - For Yeasts (*Candida* spp.):
    - Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
    - Harvest several colonies and suspend them in sterile saline.
    - Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).
    - Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the microtiter plate wells.
  - For Filamentous Fungi (*Aspergillus* spp.):

- Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
- Adjust the conidial suspension with a hemocytometer to a concentration of  $0.4-5 \times 10^4$  conidia/mL in RPMI-1640.
- Preparation of Microtiter Plates:
  - Prepare serial two-fold dilutions of the **JBIR-15** stock solution and control antifungals in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100  $\mu$ L.
  - The typical concentration range to test is 0.03 to 16  $\mu$ g/mL, but this may be adjusted based on the expected potency of the compound.
  - Include a growth control well (medium and inoculum only) and a sterility control well (medium only) for each fungal isolate.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the prepared fungal inoculum to each well (except the sterility control).
  - Incubate the plates at 35°C.
  - Read the results visually or with a microplate reader at 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
- Determination of MIC:
  - The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically  $\geq 50\%$  for azoles and  $\geq 90-100\%$  for polyenes and **JBIR-15**, unless otherwise determined) compared to the growth control.

# Mandatory Visualization Experimental Workflow



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